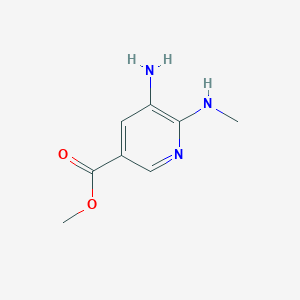

Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate

Overview

Description

“Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate” is a chemical compound with the molecular formula C8H11N3O2 and a molecular weight of 181.19 . It is also known by its IUPAC name, methyl 5-amino-6-(methylamino)nicotinate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11N3O2/c1-10-7-6(9)3-5(4-11-7)8(12)13-2/h3-4H,9H2,1-2H3,(H,10,11) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 370.7±42.0 °C and a predicted density of 1.273±0.06 g/cm3 . Its pKa value is predicted to be 5.29±0.10 .Mechanism of Action

The mechanism of action of Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate MPA involves the inhibition of poly(ADP-ribose) polymerase (PARP) activity. PARP is an enzyme that plays a crucial role in DNA repair, and its inhibition can lead to DNA damage and cell death.

Biochemical and Physiological Effects:

This compound MPA has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress tumor growth.

Advantages and Limitations for Lab Experiments

Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate MPA has several advantages for use in lab experiments. It is a highly stable compound that can be easily synthesized, and its anti-cancer properties make it an attractive candidate for cancer research. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and dosage control.

Future Directions

There are several future directions for the study of Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate MPA. One area of research is the development of more potent and selective PARP inhibitors based on the structure of this compound MPA. Another area of research is the investigation of the potential of this compound MPA as a therapeutic agent for other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosage and administration of this compound MPA for maximum efficacy and safety.

Conclusion:

This compound 5-amino-6-(methylamino)pyridine-3-carboxylate is a promising compound that has shown potential for use in scientific research, particularly in the field of cancer research. Its anti-cancer properties, mechanism of action, and biochemical and physiological effects make it an attractive candidate for further study. However, more research is needed to fully understand the potential of this compound and to develop more potent and selective PARP inhibitors based on its structure.

Scientific Research Applications

Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate MPA has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound MPA has anti-cancer properties and can inhibit the growth of various cancer cells.

Safety and Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes indicate potential hazards related to harmful ingestion, skin contact, eye irritation, and respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and ensuring appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name |

methyl 5-amino-6-(methylamino)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-10-7-6(9)3-5(4-11-7)8(12)13-2/h3-4H,9H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCXDDOGPNBUQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=N1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2390177.png)

![3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one](/img/structure/B2390182.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2390183.png)

![(E)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinopropanamide](/img/structure/B2390188.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2390191.png)

![2-(1H-indol-1-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2390196.png)